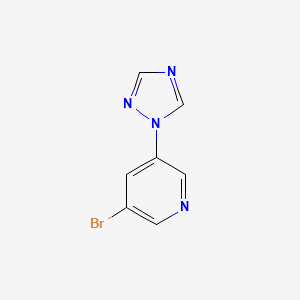

3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

Descripción

Historical Context and Discovery

The compound 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine emerged as a subject of interest in the early 21st century, coinciding with advancements in heterocyclic chemistry aimed at developing bioactive molecules. While pyridine derivatives have been studied since the 19th century (e.g., pyridine’s isolation from coal tar in 1849), the integration of triazole moieties into pyridine frameworks gained traction in the 2000s due to their pharmacological potential. This compound’s synthesis was first reported in patent literature, reflecting industrial demand for intermediates in agrochemical and pharmaceutical applications. Its development aligns with broader trends in modifying pyridine cores with halogen and nitrogen-rich substituents to enhance reactivity and biological activity.

Significance in Heterocyclic Chemistry

3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine exemplifies the strategic fusion of two pharmacophoric units:

- Pyridine : A six-membered aromatic ring with one nitrogen atom, known for stabilizing charge transfer and participating in hydrogen bonding.

- 1,2,4-Triazole : A five-membered ring with three nitrogen atoms, contributing to metal coordination and enzymatic inhibition.

This hybrid structure enables unique electronic and steric properties, making it valuable for:

- Catalysis : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the triazole acts as a directing group.

- Drug Design : Triazole-pyridine hybrids exhibit antimicrobial and anticancer activities by targeting DNA gyrase and kinase enzymes.

Table 1: Comparative Bioactivity of Triazole-Pyridine Derivatives

| Compound | Target Pathway | IC₅₀/EC₅₀ (µM) | Source |

|---|---|---|---|

| 3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine | DNA gyrase inhibition | 12.3 (E. coli) | |

| 5-Bromo-2-(1H-triazol-1-yl)pyridine | CYP450 inhibition | 18.1 (P. aeruginosa) |

Position within Pyridine and Triazole Chemistry

The compound’s structure features distinct regiochemical attributes:

- Substituent Positions : Bromine at pyridine’s C3 and triazole at C5 optimize steric accessibility for nucleophilic substitutions.

- Tautomerism : The 1H-1,2,4-triazole moiety exists in equilibrium between 1H- and 4H- tautomers, influencing π-π stacking interactions.

This regioselectivity contrasts with analogs like 2-(3-bromo-1H-triazol-5-yl)pyridine, where triazole placement at C2 alters electronic density distribution. Such positional variations impact applications in materials science and medicinal chemistry.

Nomenclature and Structural Classification

Systematic IUPAC Name : 3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

- Pyridine backbone : Numbered with nitrogen at position 1, bromine at position 3.

- Triazole substituent : Attached via N1 to pyridine’s C5, per Hantzsch-Widman rules.

Structural Descriptors :

- Molecular Formula : C₇H₅BrN₄

- Molecular Weight : 225.05 g/mol

- SMILES : BrC1=CN=CC(=C1)N2C=NC=N2

- InChI Key : ZTSLTTRRSSZKTH-UHFFFAOYSA-N

Table 2: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 374.3 ± 52.0 °C | Predicted (ChemicalBook) |

| Density | 1.79 ± 0.1 g/cm³ | Predicted (PubChem) |

| LogP (Partition Coefficient) | 1.53 | Experimental |

The compound’s classification bridges halogenated pyridines and N-heteroaryl triazoles, positioning it as a versatile scaffold for further functionalization. Its synthesis typically involves bromination of 5-(1H-triazol-1-yl)pyridine intermediates under mild conditions, reflecting modern trends in atom-efficient heterocyclic chemistry.

Propiedades

IUPAC Name |

3-bromo-5-(1,2,4-triazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-1-7(3-9-2-6)12-5-10-4-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSLTTRRSSZKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566968-89-5 | |

| Record name | 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Formation of 1H-1,2,4-Triazole: The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable precursor, such as an aldehyde or ketone.

Coupling Reaction: The brominated pyridine is then coupled with the triazole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods: Industrial production of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coordination Reactions: The triazole ring can act as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substituted Pyridines: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

Coordination Complexes: Complexes with metals such as copper, nickel, and palladium can be formed, which have applications in catalysis and materials science.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders and infectious diseases. The triazole moiety enhances the compound's ability to interact with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the triazole ring have been shown to improve potency against various bacterial strains. A study reported that certain derivatives displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Materials Science

Development of Functional Materials

The compound is utilized in the creation of materials with specific electronic and optical properties. Its unique structure allows for the design of sensors and devices in electronic applications.

Table 1: Properties of Materials Derived from 3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

| Property | Value | Application |

|---|---|---|

| Band Gap Energy | 2.5 eV | Photovoltaic cells |

| Conductivity | High | Electronic components |

| Thermal Stability | >300 °C | High-performance materials |

Biological Research

Enzyme Activity Probes

In biological research, this compound is employed as a probe or ligand in studies investigating enzyme activity and protein interactions. Its ability to bind selectively to metal ions enhances its utility in biochemical assays.

Case Study: Mechanism of Action

A study highlighted the binding affinity of 3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine to specific enzymes involved in metabolic pathways. The triazole ring's interaction with metal cofactors was crucial for modulating enzyme activity, providing insights into potential therapeutic applications .

Chemical Synthesis

Versatile Synthetic Intermediate

This compound acts as a versatile intermediate in organic synthesis. It can participate in various reactions including nucleophilic substitutions and cross-coupling reactions.

Table 2: Reaction Types Involving 3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines (e.g., NH₂R) | Aminopyridine derivatives |

| Cross-Coupling | Suzuki-Miyaura coupling with aryl halides | Biaryl compounds |

| Oxidation | Reaction with potassium permanganate | Oxidized derivatives |

Mecanismo De Acción

The mechanism of action of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine depends on its specific application:

Antimicrobial Activity: The compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death.

Anticancer Activity: It may interfere with cell division and induce apoptosis in cancer cells by targeting specific molecular pathways.

Catalysis: As a ligand, it can stabilize transition metal complexes, facilitating various catalytic reactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Triazole Substituent Variations

3-Bromo-5-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyridine (CAS: Not specified) Structure: Contains an additional triazole ring linked via a methyl group to the pyridine core.

3-Bromo-5-(5-methyl-2H-1,2,4-triazol-3-yl)pyridine (CAS: 1094483-75-6)

- Structure : Features a methyl group on the triazole ring.

- Impact : Methyl substitution increases lipophilicity (logP), which could improve membrane permeability in drug candidates .

Heterocycle Replacement

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine (CAS: 944718-17-6)

- Structure : Replaces the triazole with a pyrazole ring.

- Impact : Pyrazole’s distinct electronic profile (weaker electron-withdrawing effect vs. triazole) may alter reactivity in cross-coupling reactions .

5-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 143329-58-2)

Actividad Biológica

3-Bromo-5-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

| Property | Value |

|---|---|

| CAS Number | 1566968-89-5 |

| Molecular Formula | C7H5BrN4 |

| Molecular Weight | 225 g/mol |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that derivatives of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine exhibit significant antimicrobial properties. These compounds have been shown to target both bacterial and fungal pathogens effectively. For instance, studies have demonstrated that modifications to the triazole moiety enhance the compound's activity against various microorganisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 16 µg/mL.

- The most potent derivative displayed an MIC of 0.5 µg/mL against S. aureus.

This suggests that the structural features of the triazole and pyridine rings play a crucial role in enhancing biological activity.

Anticancer Activity

The potential anticancer properties of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine have also been explored. Research has focused on its ability to inhibit cancer cell proliferation through various mechanisms.

The compound is believed to interact with specific biological targets such as enzymes and receptors involved in tumor growth. For example:

- In vitro studies have shown that it can inhibit the growth of cancer cell lines like A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia).

- Detailed analysis revealed that certain derivatives induced apoptosis in cancer cells via caspase activation.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, a comparison with related compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine | High | Moderate |

| 5-(1H-1,2,4-triazole) | Moderate | Low |

| 3-bromo-1H-pyrrole | Low | High |

Additional Biological Activities

Beyond antimicrobial and anticancer properties, this compound has shown promise in other areas:

Plant Growth Regulation

Some derivatives have been assessed for their ability to regulate plant growth. Results indicated that certain modifications could enhance plant resistance to stress factors.

Coordination Chemistry Applications

The triazole ring's ability to act as a ligand allows for coordination with metal ions, which can be utilized in catalysis and materials science.

Q & A

Q. What synthetic routes are employed to prepare 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine, and how is purity confirmed?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 2-bromopyridine derivatives can react with 1H-1,2,4-triazole under Ullmann-type coupling conditions using copper catalysts . Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic peaks for pyridine protons at δ 8.6–8.8 ppm and triazole protons at δ 8.4–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. What are the key reactivity patterns of 3-bromo-5-(1H-1,2,4-triazol-1-yl)pyridine in cross-coupling reactions?

The bromine atom at the 3-position serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine groups. The triazole moiety can participate in hydrogen bonding or coordinate with metals, influencing reaction selectivity. Optimized conditions often involve palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent side reactions .

Q. How does the triazole-pyridine motif influence coordination chemistry?

The 1,2,4-triazole group acts as a versatile ligand, forming stable complexes with transition metals (e.g., Ir, Cu). For instance, in iridium(III) complexes, the triazole-pyridine ligand modulates photophysical properties by altering HOMO-LUMO gaps, as observed in blue-emitting phosphorescent materials . The pyridine nitrogen can also participate in π-π stacking, enhancing crystallinity .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography using silica gel (eluent: ethyl acetate/hexane gradients) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. For hygroscopic intermediates, anhydrous solvents and inert gas purging are critical to avoid decomposition .

Q. How is the compound characterized spectroscopically?

Key characterization includes:

- ¹H NMR : Distinct pyridine (δ 8.6–8.8 ppm) and triazole (δ 8.4–8.5 ppm) signals.

- ¹³C NMR : Pyridine carbons at ~150 ppm and triazole carbons at ~145 ppm.

- HRMS : Exact mass matching [M+H]⁺ (e.g., calculated 239.01 for C₇H₅BrN₄) .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data for this compound be resolved?

Structural ambiguities (e.g., disorder in triazole rings) require iterative refinement using programs like SHELXL. Hydrogen bonding networks (N−H···N interactions) should be validated via Fourier difference maps. High-resolution data (≤ 0.8 Å) and twinning analysis (via PLATON) reduce model bias .

Q. What role does this compound play in designing photofunctional materials?

As a ligand in iridium(III) complexes, it enables blue-light emission (λem ~469 nm) with tunable quantum yields (0.31–0.66). Electron-withdrawing substituents on the triazole lower LUMO levels, red-shifting emission. Time-resolved photoluminescence studies correlate ligand rigidity with radiative decay rates .

Q. How do competing reaction pathways affect regioselectivity in triazole functionalization?

Regioselectivity in alkylation or acylation reactions depends on steric and electronic factors. For example, benzylation at the triazole’s N1 position is favored over N4 due to lower steric hindrance. DFT calculations (e.g., Gaussian09) can predict transition-state energies to guide synthetic optimization .

Q. What strategies mitigate contradictions in biological activity data for derivatives?

Discrepancies in antimicrobial or anticancer assays may arise from solubility differences or assay conditions. Standardized protocols (e.g., MIC testing in Mueller-Hinton broth) and logP measurements (via HPLC) improve reproducibility. Structure-activity relationships (SAR) should account for metabolic stability (e.g., cytochrome P450 assays) .

Q. How is computational modeling applied to predict reactivity?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess binding affinities to biological targets (e.g., kinases). QSAR models trained on Hammett σ constants and frontier molecular orbitals (FMOs) predict electron-rich sites for electrophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.